molecular formula C6H6ClIN2 B6154776 (2-chloro-3-iodopyridin-4-yl)methanamine CAS No. 1823963-74-1

(2-chloro-3-iodopyridin-4-yl)methanamine

Cat. No.: B6154776
CAS No.: 1823963-74-1
M. Wt: 268.5
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Description

(2-Chloro-3-iodopyridin-4-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and an amine group attached to the methylene carbon. This compound is of interest in various scientific research applications due to its potential utility in organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-3-iodopyridin-4-yl)methanamine typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the halogenation of pyridine to introduce chlorine and iodine atoms at the 2 and 3 positions, respectively

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, followed by purification processes to obtain the desired compound in high purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(2-Chloro-3-iodopyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine or iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be achieved using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often employ nucleophiles such as amines, alcohols, or thiols, under various reaction conditions.

Major Products Formed:

  • Oxidation products include pyridine N-oxides.

  • Reduction products may include pyridinylmethanamines with reduced halogen atoms.

  • Substitution products can vary widely depending on the nucleophile used, resulting in a range of substituted pyridines.

Scientific Research Applications

(2-Chloro-3-iodopyridin-4-yl)methanamine: has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in biological studies to investigate the interactions of halogenated pyridines with biological macromolecules.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-chloro-3-iodopyridin-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

(2-Chloro-3-iodopyridin-4-yl)methanamine: can be compared with other halogenated pyridines, such as 2-chloropyridine and 3-iodopyridine . Its uniqueness lies in the combination of both chlorine and iodine substituents on the pyridine ring, which can impart distinct chemical and biological properties. These similar compounds may have different reactivity profiles and applications, highlighting the importance of the specific halogenation pattern in this compound.

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Properties

CAS No.

1823963-74-1

Molecular Formula

C6H6ClIN2

Molecular Weight

268.5

Purity

95

Origin of Product

United States

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